(3aR,4R,7aS)-Octahydro-1H-isoindol-4-ol hydrochloride
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Overview
Description
(3aR,4R,7aS)-Octahydro-1H-isoindol-4-ol hydrochloride is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its octahydro-isoindole core, which is a saturated bicyclic structure, and the presence of a hydrochloride group, which enhances its solubility in water.
Preparation Methods
The synthesis of (3aR,4R,7aS)-Octahydro-1H-isoindol-4-ol hydrochloride typically involves several steps, starting from readily available starting materials. One common synthetic route includes the reduction of a precursor compound followed by cyclization to form the octahydro-isoindole core. The final step involves the introduction of the hydrochloride group to enhance solubility and stability. Industrial production methods often employ optimized reaction conditions to maximize yield and purity, including controlled temperature, pressure, and the use of specific catalysts.
Chemical Reactions Analysis
(3aR,4R,7aS)-Octahydro-1H-isoindol-4-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further saturate the compound or modify functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the isoindole ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(3aR,4R,7aS)-Octahydro-1H-isoindol-4-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of (3aR,4R,7aS)-Octahydro-1H-isoindol-4-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
(3aR,4R,7aS)-Octahydro-1H-isoindol-4-ol hydrochloride can be compared with other similar compounds, such as:
Octahydro-isoquinoline derivatives: These compounds share a similar bicyclic structure but differ in functional groups and biological activity.
Piperidine derivatives: These compounds have a similar nitrogen-containing ring but differ in their saturation and substitution patterns. The uniqueness of this compound lies in its specific structural features and the presence of the hydrochloride group, which enhances its solubility and stability.
Properties
IUPAC Name |
(3aR,4R,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindol-4-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c10-8-3-1-2-6-4-9-5-7(6)8;/h6-10H,1-5H2;1H/t6-,7+,8-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHJQYWKRGOISCN-ARIDFIBWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC2C(C1)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CNC[C@@H]2[C@@H](C1)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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